Defactinib

Kinase inhibition FAK signaling Pyk2 inhibition

Defactinib (VS-6063, PF-04554878) is the only FAK inhibitor with FDA accelerated approval (May 2025) for KRAS-mutated recurrent LGSOC, co-packaged with avutometinib. It delivers dual equipotent inhibition of FAK and Pyk2 at sub-nanomolar IC50 (0.6 nM both)—23.3-fold more potent against Pyk2 than VS-6062. Demonstrates superior cytotoxic potency across five PDAC cell lines versus VS-4718, VS-6062, ifebemtinib, and GSK2256098. In ovarian cancer xenograft models, combination with paclitaxel achieves 92.7–97.9% tumor weight reduction, significantly exceeding monotherapy. Ideal for immuno-oncology studies combining FAK inhibition with PD-1/PD-L1 checkpoint blockade. ≥98% purity. Research use only.

Molecular Formula C20H21F3N8O3S
Molecular Weight 510.5 g/mol
CAS No. 1345713-71-4
Cat. No. B3027587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefactinib
CAS1345713-71-4
Synonymsdefactinib
N-methyl-4-((4-(((3-methyl(methylsulfonyl)aminopyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
PF-04554878
VS-6063
Molecular FormulaC20H21F3N8O3S
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F
InChIInChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)
InChIKeyFWLMVFUGMHIOAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defactinib (VS-6063, PF-04554878) CAS 1345713-71-4: FAK/Pyk2 Inhibitor Procurement Specifications and Core Identity


Defactinib (CAS 1345713-71-4; also identified as 1073154-85-4 for the hydrochloride form) is an orally bioavailable, ATP-competitive, small-molecule dual inhibitor of Focal Adhesion Kinase (FAK/PTK2) and Proline-rich Tyrosine Kinase 2 (Pyk2/PTK2B) [1]. It was originally developed by Pfizer and subsequently licensed to Verastem Oncology for clinical development in solid tumors [2]. The compound is also known by its research codes VS-6063 and PF-04554878. In May 2025, defactinib received FDA accelerated approval as part of a co-packaged regimen with avutometinib (a RAF/MEK inhibitor) for the treatment of KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC), establishing it as one of the few FAK inhibitors to achieve regulatory milestone validation [3].

Why Defactinib (CAS 1345713-71-4) Cannot Be Functionally Substituted with Alternative FAK Inhibitors in Research and Clinical Applications


Despite the availability of multiple FAK-targeting small molecules in the research and clinical pipeline, including GSK2256098, VS-4718 (PND-1186), VS-6062 (PF-00562271), CEP-37440, and IN10018 (BI-853520), these compounds exhibit fundamentally distinct biochemical, pharmacological, and clinical development profiles that preclude functional interchangeability [1]. Defactinib is distinguished by its dual equipotent inhibition of both FAK and Pyk2 at sub-nanomolar concentrations (IC50 0.6 nM for both kinases), whereas comparators such as VS-6062 exhibit substantially lower Pyk2 potency (IC50 14 nM), and GSK2256098 shows limited to no efficacy in certain pancreatic cancer cell line panels [1][2]. Furthermore, defactinib is the only FAK inhibitor that has achieved FDA approval as part of a combination regimen with a RAF/MEK inhibitor in a biomarker-defined population (KRAS-mutated LGSOC), a clinical validation milestone that has not been reached by other FAK inhibitors [3]. These differences in target engagement profile, cellular efficacy across tumor models, and clinical development trajectory establish that defactinib represents a distinct chemical and pharmacological entity rather than a generic, interchangeable FAK inhibitor.

Quantitative Differentiation of Defactinib (CAS 1345713-71-4) vs. Alternative FAK Inhibitors: Procurement-Relevant Comparative Data


Biochemical Potency: Defactinib Dual FAK/Pyk2 IC50 of 0.6 nM vs. VS-6062 Pyk2 IC50 of 14 nM

Defactinib demonstrates equipotent sub-nanomolar inhibition of both FAK and Pyk2 with IC50 values of 0.6 nM for both kinases [1]. In contrast, the structurally related FAK inhibitor VS-6062 (PF-00562271) exhibits a marked selectivity differential, inhibiting FAK with an IC50 of 1.5 nM but requiring a substantially higher concentration to inhibit Pyk2 (IC50 = 14 nM), representing a 23.3-fold difference in Pyk2 potency compared to defactinib [1]. GSK2256098 demonstrates FAK inhibition at 0.4 nM but lacks reported Pyk2 inhibitory activity within the same potency range [1]. This dual equipotent inhibition profile may be functionally significant given the emerging recognition that Pyk2 can mediate compensatory survival signaling upon FAK inhibition [2].

Kinase inhibition FAK signaling Pyk2 inhibition Biochemical assay

In Vivo Target Engagement: Defactinib EC50 of 26 nM for FAK Phosphorylation Inhibition

Defactinib demonstrates potent and sustained inhibition of FAK phosphorylation in vivo with an EC50 of 26 nM for inhibition of pFAK (Tyr397) . Following oral administration at doses of 25 mg/kg twice daily or greater, defactinib achieves statistically significant inhibition of FAK phosphorylation at 3 hours post-dose, with return of expression observed by 24 hours, supporting a twice-daily dosing schedule for sustained target coverage . This in vivo pharmacodynamic effect is quantitatively defined and has been utilized to guide dose selection in preclinical therapy experiments. In contrast, comparable EC50 values for in vivo FAK phosphorylation inhibition are not uniformly reported for other FAK inhibitors such as VS-4718 or GSK2256098 in the primary literature, limiting direct cross-compound comparison of in vivo target engagement potency [1].

Pharmacodynamics Target engagement In vivo biomarker pFAK inhibition

Cellular Cytotoxicity in Pancreatic Cancer Cell Line Panel: Defactinib and CEP-37440 as Most Potent; GSK2256098 Largely Ineffective

In a comparative cytotoxicity analysis across five pancreatic ductal adenocarcinoma (PDAC) cell lines evaluating six clinically-investigated FAK inhibitors, defactinib and CEP-37440 were identified as the most potent inhibitors of tumor cell growth, achieving the lowest IC50 values across the tested panel [1]. VS-4718, VS-6062, and Ifebemtinib exhibited moderately lower cytotoxic activity, while GSK2256098 was largely ineffective in reducing PDAC cell viability [1]. The study further demonstrated that combination of FAK inhibitors with oncolytic coxsackievirus B3 (PD-H) produced variable effects on cytotoxicity depending on the specific FAK inhibitor and cell line, with combination indices (CI) calculated via the Chou-Talalay method revealing synergistic, additive, and antagonistic interactions [1].

Pancreatic cancer PDAC Cytotoxicity assay Cell viability

Immunomodulatory Profile: Defactinib and VS-4718 Stimulate CD8+ T Cell Proliferation; Dasatinib and Trametinib Impair It

Both defactinib and the alternative FAK inhibitor VS-4718 have been shown to dose-dependently stimulate the proliferation of primary human CD8+ cytotoxic T cells isolated from healthy donors when cultured in the presence of anti-CD3/anti-CD28 coated beads [1]. This immunostimulatory effect stands in distinct contrast to other protein kinase inhibitors, including the SRC inhibitor dasatinib and the MEK inhibitor trametinib, which potently impair CD8+ T cell proliferation [1]. In syngeneic mouse tumor models, combination of VS-4718 with an anti-PD-1 monoclonal antibody extended median overall survival to 42 days compared to 21 days for vehicle control, 25 days for single agent anti-PD-1, and 28 days for single agent VS-4718, with 30% of mice in the combination group surviving at day 56 compared to 0% in all control and single agent groups [1].

Immuno-oncology T cell proliferation Tumor microenvironment Checkpoint inhibitor combination

Tumor Growth Inhibition in Ovarian Cancer Xenografts: Defactinib Plus Paclitaxel Reduces Tumor Weight by 92.7–97.9%

In preclinical ovarian cancer xenograft models, the combination of defactinib with paclitaxel produced substantial and statistically significant reductions in tumor weight compared to paclitaxel monotherapy [1]. In the HeyA8 ovarian cancer xenograft model, defactinib (25 mg/kg orally twice daily) plus paclitaxel (2.5 mg/kg intraperitoneally weekly) achieved a 97.9% reduction in tumor weight, compared to an 87.4% reduction with paclitaxel monotherapy (P=0.05) [1]. In the SKOV3ip1 model, the combination yielded a 92.7% tumor weight reduction compared to paclitaxel alone (P<0.001) [1]. Defactinib inhibits pFAK (Tyr397) expression in both taxane-sensitive (SKOV3ip1) and taxane-resistant (SKOV3-TR) ovarian cancer cell lines, and reverse-phase protein array (RPPA) data demonstrates that defactinib reduces levels of AKT and YB-1 in taxane-resistant cells .

Ovarian cancer Combination therapy Chemosensitization Xenograft model

Regulatory and Clinical Development Status: Defactinib Achieves FDA Approval (May 2025); GSK2256098, VS-4718, and VS-6062 Remain Investigational

Defactinib, in combination with the RAF/MEK inhibitor avutometinib, received FDA accelerated approval in May 2025 for the treatment of adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1]. This represents the first FDA-approved regimen containing a FAK inhibitor and the first approved treatment specifically indicated for KRAS-mutated recurrent LGSOC [1]. In the pivotal RAMP-201 trial, the avutometinib plus defactinib combination achieved a 44% objective response rate (ORR) in this biomarker-defined population [2]. In contrast, GSK2256098, VS-4718, and VS-6062 have not advanced to regulatory approval and remain investigational agents with clinical trial portfolios of limited scope [3]. GSK2256098 has been evaluated in 6 clinical trials (4 Phase I, 2 Phase II); VS-4718 in 3 Phase I trials (2 terminated, 1 withdrawn); and VS-6062 in a single completed Phase I trial [3]. Defactinib has been studied in 21 clinical trials across Phase I, I/II, and II, with the largest clinical development footprint among FAK inhibitors [3].

FDA approval Clinical development Regulatory status Drug procurement

Optimal Research and Industrial Application Scenarios for Defactinib (CAS 1345713-71-4) Based on Comparative Evidence


Pancreatic Cancer Research Requiring FAK Inhibition with Validated In Vitro Cytotoxic Efficacy

Defactinib is the empirically optimal FAK inhibitor for preclinical pancreatic ductal adenocarcinoma (PDAC) studies based on its demonstrated superior cytotoxic potency relative to VS-4718, VS-6062, Ifebemtinib, and GSK2256098 across a panel of five PDAC cell lines. Researchers investigating FAK-dependent survival mechanisms in pancreatic cancer or evaluating FAK inhibitor combinations with oncolytic virotherapy should prioritize defactinib over GSK2256098, which showed minimal to no efficacy in this disease context [1].

Immuno-Oncology Studies Combining FAK Inhibition with Checkpoint Blockade

Defactinib is suitable for immuno-oncology applications involving combination with PD-1/PD-L1 checkpoint inhibitors, as it has been shown to stimulate CD8+ T cell proliferation rather than impair it—a property shared with VS-4718 but distinct from other kinase inhibitors like dasatinib and trametinib. The clinical evaluation of defactinib in combination with pembrolizumab (NCT02758587) and the preclinical demonstration of enhanced survival with FAK inhibitor/anti-PD-1 combinations support its use in studies investigating FAK inhibition as a tumor microenvironment reprogramming strategy [1].

Ovarian Cancer Studies Evaluating FAK Inhibition as a Chemosensitization Strategy to Taxanes

Defactinib is the FAK inhibitor with the most extensive preclinical validation in ovarian cancer xenograft models when combined with paclitaxel, demonstrating tumor weight reductions of 92.7–97.9% that significantly exceed paclitaxel monotherapy effects (87.4% in HeyA8, P=0.05). Researchers investigating FAK-mediated taxane resistance mechanisms or evaluating FAK inhibition as an adjuvant to standard chemotherapy in ovarian cancer should select defactinib given the defined dosing schedule (25 mg/kg orally twice daily) and the demonstrated efficacy in both taxane-sensitive and taxane-resistant cell lines [1].

Research Requiring Dual FAK/Pyk2 Inhibition to Prevent Compensatory Signaling

Defactinib is uniquely suited for experimental contexts where concurrent, equipotent inhibition of both FAK and Pyk2 is required. Unlike VS-6062, which exhibits a 23.3-fold lower potency for Pyk2 (IC50 = 14 nM vs. 0.6 nM), defactinib inhibits both kinases with equivalent sub-nanomolar potency (IC50 = 0.6 nM for both). This property is particularly relevant for studies investigating Pyk2-mediated compensatory resistance to selective FAK inhibition, as Pyk2 can sustain downstream signaling when FAK alone is targeted [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Defactinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.